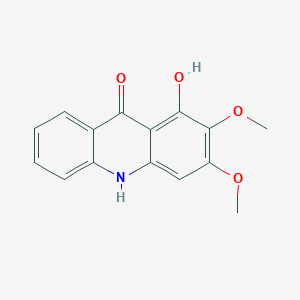
Xanthoxoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthoxoline is a derivative of acridone, a tricyclic compound with a nitrogen atom at the 10-position and a keto group at the 9-position. This compound is known for its diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Xanthoxoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2,3-dimethoxyaniline with a suitable aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Xanthoxoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted acridones, quinone derivatives, and reduced forms of the compound. These products often retain the core acridone structure while exhibiting different functional properties .
Wissenschaftliche Forschungsanwendungen
Xanthoxoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Xanthoxoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-3-methoxy-10-methylacridin-9(10H)-one: Known for its cytotoxic properties against cancer cells.
1-Hydroxy-2,3-dimethoxy-10-methylacridin-9(10H)-one: Exhibits similar biological activities but with different potency and selectivity.
Skimmianine: A furoquinoline alkaloid with antimicrobial properties.
Uniqueness
Xanthoxoline stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit specific enzymes makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
17014-43-6 |
|---|---|
Molekularformel |
C15H13NO4 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
1-hydroxy-2,3-dimethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO4/c1-19-11-7-10-12(14(18)15(11)20-2)13(17)8-5-3-4-6-9(8)16-10/h3-7,18H,1-2H3,(H,16,17) |
InChI-Schlüssel |
CYPILPIHKOUTNO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)NC3=CC=CC=C3C2=O)O)OC |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)NC3=CC=CC=C3C2=O)O)OC |
Key on ui other cas no. |
17014-43-6 |
Synonyme |
xanthoxoline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















